L-Leucyl-L-alanine

Übersicht

Beschreibung

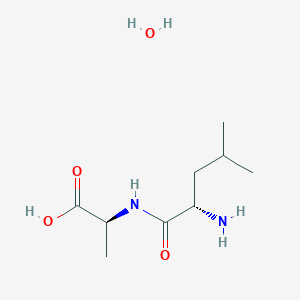

LEU-ALA, auch bekannt als Leucylalanin, ist ein Dipeptid, das aus den Aminosäuren Leucin und Alanin besteht. Es wird durch die Peptidbindung zwischen der Carboxylgruppe von Leucin und der Aminogruppe von Alanin gebildet. Diese Verbindung ist in Biochemie und Molekularbiologie von großem Interesse aufgrund ihrer Rolle in der Proteinstruktur und -funktion.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Leucylalanin beinhaltet typischerweise die Kupplung von Leucin und Alanin unter Verwendung eines Kupplungsmittels wie N,N-Dicyclohexylcarbodiimid (DCC). Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter milden Bedingungen durchgeführt. Die Verwendung von Schutzgruppen ist oft notwendig, um Nebenreaktionen zu verhindern und die Bildung des gewünschten Dipeptids zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Leucylalanin kann durch Festphasenpeptidsynthese (SPPS) erreicht werden. Diese Methode beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess ist automatisiert und ermöglicht die effiziente Produktion von Peptiden mit hoher Reinheit .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Leucylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminosäurereste in Leucylalanin können unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in Leucylalanin zu modifizieren.

Substitution: Substitutionsreaktionen können an den Amino- oder Carboxylgruppen auftreten, was zur Bildung modifizierter Peptide führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Leucylalanin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Kupplungsmittel wie DCC. Die Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Leucylalanin gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zur Bildung oxidierter Peptide führen, während Substitutionsreaktionen zur Bildung modifizierter Dipeptide mit unterschiedlichen funktionellen Gruppen führen können .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Muscle Health and Ergogenic Effects

L-Leucyl-L-alanine plays a significant role in enhancing muscle health, particularly during exercise. Research indicates that supplementation with branched-chain amino acids (BCAAs) combined with L-alanine can improve muscle morphology and metabolic indices in animal models. A study demonstrated that a specific ratio of BCAAs to L-alanine significantly reduced muscle catabolism during exercise, leading to improved performance and muscle mass retention in rats subjected to resistance training .

Table 1: Effects of this compound on Muscle Performance

Biochemical Research

Transport Mechanisms

Research into the transport mechanisms of alanine has revealed that this compound may influence the activity of specific transporters in cells. For instance, the AlaE transporter in Escherichia coli has been shown to actively export L-alanine, which is crucial for maintaining cellular homeostasis and preventing toxic accumulation . This understanding can lead to further exploration of how dipeptides like this compound affect cellular transport processes.

Table 2: Role of Transporters in Alanine Export

| Transporter Type | Function | Impact on Cell |

|---|---|---|

| AlaE | Exports L-alanine | Prevents toxicity |

| SLC38A2 | Mediates alanine uptake | Affects tumor growth |

Therapeutic Applications

Cancer Research

Recent studies have identified a potential therapeutic role for this compound in cancer treatment. Targeting alanine transport mechanisms has been proposed as a strategy for treating pancreatic cancer. The SLC38A2 transporter is crucial for alanine uptake in pancreatic ductal adenocarcinoma cells, and its inhibition leads to significant tumor regression . This finding suggests that compounds like this compound could be leveraged in developing targeted therapies.

Case Study: Pancreatic Cancer Treatment

In a study utilizing CRISPR/Cas9 technology to knockout SLC38A2 in pancreatic cancer cell lines, researchers observed alterations in alanine flux that significantly impaired tumor growth. The results indicate that manipulating alanine metabolism could be a viable approach to cancer therapy .

Clinical Applications

Insulin Regulation

L-Alanine, a component of this compound, is known to play a role in insulin secretion regulation. Studies using nuclear magnetic resonance (NMR) have shown that L-alanine enhances glucose metabolism in pancreatic β-cells, suggesting its potential use in managing diabetes . This underscores the importance of dipeptides in metabolic regulation.

Table 3: Impact of Alanine on Insulin Secretion

Wirkmechanismus

The mechanism of action of leucyl-alanine involves its interaction with specific molecular targets and pathways. In biological systems, leucyl-alanine can act as a substrate for enzymes involved in protein synthesis and degradation. It can also modulate the activity of certain signaling pathways, leading to changes in cellular processes such as growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Leucylalanin kann mit anderen ähnlichen Dipeptiden verglichen werden, wie zum Beispiel:

Leucylglycin: Dieses Dipeptid besteht aus Leucin und Glycin und hat unterschiedliche strukturelle und funktionelle Eigenschaften im Vergleich zu Leucylalanin.

Alanylleucin: Dieses Dipeptid enthält die gleichen Aminosäuren wie Leucylalanin, jedoch in umgekehrter Reihenfolge, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Leucylalanin ist aufgrund seiner spezifischen Aminosäurezusammensetzung und der daraus resultierenden strukturellen und funktionellen Eigenschaften einzigartig. Seine Fähigkeit, stabile Peptidbindungen zu bilden und an verschiedenen biochemischen Reaktionen teilzunehmen, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.

Biologische Aktivität

L-Leucyl-L-alanine, a dipeptide formed from the amino acids L-leucine and L-alanine, has garnered attention in various biological studies due to its potential roles in metabolism, muscle health, and regulatory mechanisms within cellular processes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C9H18N2O3) is composed of two essential amino acids linked by a peptide bond. This compound is relevant in metabolic pathways and serves as a metabolite in various physiological contexts .

1. Role in Muscle Metabolism

This compound plays a significant role in muscle metabolism, particularly concerning the branched-chain amino acids (BCAAs) which include leucine, isoleucine, and valine. BCAAs are crucial for protein synthesis and muscle repair. Studies have shown that supplementation with BCAAs and L-alanine can enhance exercise performance and reduce muscle fatigue. For instance:

- A study demonstrated that pre-exercise administration of L-alanine improved muscle mass and protein content in exercised rats, highlighting its cytoprotective effects during muscle damage recovery .

- The degradation rate of BCAAs is influenced by the availability of L-alanine, which serves as a nitrogen source for the synthesis of these amino acids .

2. Regulatory Mechanisms

Research indicates that L-leucine and L-alanine can modulate gene expression through their interaction with regulatory proteins. In particular, the leucine-responsive regulatory protein (Lrp) has been shown to respond to both amino acids:

- A study identified that mutations in the Lrp protein affected its response to leucine and alanine, suggesting that both amino acids share similar regulatory pathways .

- The presence of L-leucine was found to enhance the binding affinity of Lrp to DNA, thereby influencing the expression of genes involved in amino acid metabolism .

Toxicological Studies

Limited studies have assessed the toxicity of L-alanine and its derivatives. A notable dose-response toxicity study involving Wistar rats indicated no adverse effects at high dietary concentrations (up to 20% DL-alanine), suggesting a high safety margin for human consumption . The estimated no observed adverse effect level (NOAEL) for humans was calculated to be around 4500 mg/day for adults .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Ergogenic Effects

A study investigated the ergogenic effects of BCAAs combined with L-alanine on exercise performance. Mice receiving a formulation containing BCAAs and varying concentrations of L-alanine exhibited improved muscle function and reduced fatigue compared to those receiving BCAAs alone .

Case Study 2: Gene Expression Modulation

Another study focused on how this compound influences gene expression via the Lrp pathway. Mutations in the Lrp protein altered its sensitivity to both leucine and alanine, indicating shared regulatory mechanisms between these two amino acids .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQGMTRYSIHDAC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884368 | |

| Record name | L-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Leucyl-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Leucylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7298-84-2 | |

| Record name | L-Leucyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, L-leucyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucyl-L-alanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5Z5KX9GYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Leucyl-L-alanine?

A1: this compound has the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. [, , ]

Q2: Are there any unique structural features of this compound revealed by spectroscopic data?

A2: Yes, X-ray crystallography of this compound reveals an extended zwitterionic structure. The peptide bond exhibits a trans configuration with slight deviations from planarity. Interestingly, the crystal packing forms channels occupied by solvent molecules, such as disordered dimethyl sulfoxide (DMSO). [, ]

Q3: What is the significance of the cyclic water pentamers observed in the crystal structure of this compound tetrahydrate?

A3: The presence of cyclic water pentamers in this compound tetrahydrate is unique. These pentamers exhibit idealized hydrogen-bond cooperativity and contribute to the formation of water channels within the crystal structure. These channels, alongside hydrophobic aggregates of peptide side chains, are situated between hydrophilic sheets composed of peptide main chains. []

Q4: How is this compound used in the study of aminopeptidases?

A4: this compound serves as a valuable substrate for assessing aminopeptidase activity. By monitoring the hydrolysis of this compound, researchers can determine enzyme kinetics and explore the impact of various factors, including inhibitors, on enzyme function. [, , , , ]

Q5: Can you elaborate on the use of this compound in a spectrophotometric aminopeptidase assay?

A5: In a spectrophotometric assay, this compound is hydrolyzed by aminopeptidase to produce L-alanine. The released L-alanine is then enzymatically converted to pyruvate, which in turn is reduced to lactate. This reaction, coupled with the oxidation of NADH to NAD+, allows for the continuous monitoring of aminopeptidase activity by measuring absorbance changes at 340 nm. []

Q6: How does the site of this compound hydrolysis in the hamster intestine provide insights into peptide absorption mechanisms?

A6: Studies using hamster intestinal sacs categorized this compound as a class 2 (superficial) dipeptide, indicating its hydrolysis occurs at the surface or within the brush border membrane of intestinal cells. This classification suggests a distinct absorption mechanism compared to class 1 (deep) dipeptides, which are hydrolyzed intracellularly. These findings contribute to our understanding of the diverse pathways involved in peptide absorption. []

Q7: What role does this compound play in research on thermolysin, a bacterial metalloproteinase?

A7: this compound derivatives, particularly N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide (FALAA), are commonly employed as substrates to investigate the enzymatic activity of thermolysin. By analyzing the hydrolysis rates of FALAA and similar substrates, researchers can elucidate the enzyme's kinetic parameters, substrate specificity, and the impact of various factors, such as metal ions, on its activity. [, ]

Q8: How does this compound contribute to understanding the activation of thermolysin by salts?

A8: Research using this compound-based substrates, such as N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide, has shown that high salt concentrations enhance thermolysin activity by increasing the turnover number (kcat) rather than affecting substrate binding (Km). This suggests that salts primarily impact the catalytic efficiency of the enzyme. []

Q9: Has this compound been used in studies investigating Pseudomonas aeruginosa elastase?

A9: Yes, this compound derivatives, such as furylacryloyl-glycyl-L-leucyl-L-alanine, have been instrumental in studying Pseudomonas aeruginosa elastase. This chromogenic substrate allows for the easy monitoring of elastase activity, aiding in the development and evaluation of potential inhibitors against this important virulence factor. [, ]

Q10: How does incorporating this compound into methacrylamide monomers influence radical polymerization?

A10: Studies have shown that incorporating this compound into methacrylamide monomers results in polymers with unique properties. For instance, poly(N-methacryloyl-L-leucyl-L-alanine methyl ester) exhibits a higher thermal stability compared to its monomeric counterpart, as evidenced by its elevated 10% weight loss temperature. []

Q11: What effect does the length of the peptide chain have on the radical polymerization of methacrylamide monomers containing this compound?

A11: Research indicates that increasing the length of the this compound oligopeptide chain in methacrylamide monomers leads to decreased monomer conversion and lower degrees of polymerization. This suggests that longer peptide chains might hinder the accessibility of the reactive groups during the polymerization process. []

Q12: How is this compound employed in phenylketonuria (PKU) screening?

A12: this compound plays a crucial role in a modified fluorometric method for detecting phenylalanine in newborn blood samples. By enhancing the fluorescence of the phenylalanine-ninhydrin reaction product, this compound increases the sensitivity and accuracy of PKU screening, enabling early diagnosis and treatment of this metabolic disorder. []

Q13: Can you elaborate on the significance of this compound in studying changes in digestive enzymes after intestinal resection?

A13: Following intestinal resection, adaptive changes occur in the remaining intestine to compensate for the lost digestive and absorptive capacity. this compound, as a substrate for dipeptide hydrolase, serves as a marker to study these changes. Research has shown that while the total dipeptide hydrolase activity increases after resection, the specific activity per unit of DNA decreases, suggesting a complex interplay between cellular hyperplasia and enzyme adaptation. [, ]

Q14: What is the role of this compound in investigating lysosomal elastase activity in human polymorphonuclear leukocytes (PMNs)?

A14: Researchers used E. coli labeled with [3H]arginine, pretreated with an elastase inhibitor, and fed to PMNs. The study demonstrated that inhibiting elastase activity reduced the release of trichloroacetic acid-soluble radioactivity from E. coli, suggesting that PMN elastase plays a role in the digestion of bacterial proteins after phagocytosis. This finding highlights the importance of elastase in the innate immune response. []

Q15: How is this compound utilized in solid-phase peptide synthesis and degradation?

A15: this compound has been used as a model peptide in automated solid-phase synthesis and degradation studies. This approach allows researchers to investigate the efficiency and limitations of automated peptide synthesis and degradation techniques, paving the way for the development of more sophisticated and efficient methods for peptide and protein engineering. []

- Exploring the potential use of this compound derivatives as inhibitors for specific enzymes, such as Pseudomonas aeruginosa elastase, for therapeutic applications. [, ]

- Investigating the impact of this compound on the activity and regulation of lysine transfer ribonucleic acid synthetase in bacteria. []

- Utilizing computational chemistry and modeling techniques to elucidate the interactions between this compound and its target enzymes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.